molecular formula C13H16N6O3S B2933613 (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone CAS No. 1351622-90-6

(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Cat. No. B2933613
CAS RN: 1351622-90-6
M. Wt: 336.37
InChI Key: DJLGZYULQIOXCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a novel compound that has gained significant attention in scientific research in recent years. It is a small molecule that has shown promising results in various studies, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways that are involved in the development and progression of various diseases. For example, it has been shown to inhibit the activity of certain kinases that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and improve cognitive function in animal models of Alzheimer's disease. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone in lab experiments is its high potency and selectivity. It has been shown to be effective at low concentrations, which reduces the risk of toxicity and side effects. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability and accessibility for some researchers.

Future Directions

There are several future directions for research on (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone. One of the most promising areas of research is its potential as a therapeutic agent for cancer. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Additionally, more research is needed to explore its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, more research is needed to optimize the synthesis method and to develop new analogs of this compound with improved potency and selectivity.

Synthesis Methods

The synthesis of (6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone involves a multi-step process that has been described in detail in various research papers. The key steps involve the reaction of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine with 4-(methylsulfonyl)piperazine in the presence of a base, followed by the addition of a suitable reagent to obtain the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have promising anticancer activity, particularly against breast cancer cells. It has also been studied for its potential as an anti-inflammatory agent, with results showing that it can inhibit the production of pro-inflammatory cytokines. Furthermore, it has been investigated for its potential as a therapeutic agent for various other diseases, including Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(6-pyrazol-1-ylpyridazin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O3S/c1-23(21,22)18-9-7-17(8-10-18)13(20)11-3-4-12(16-15-11)19-6-2-5-14-19/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLGZYULQIOXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.